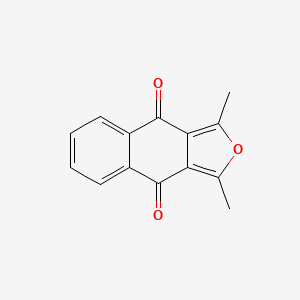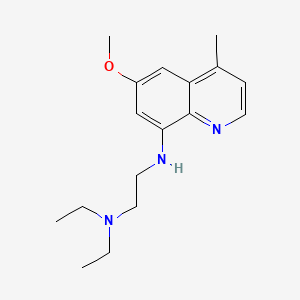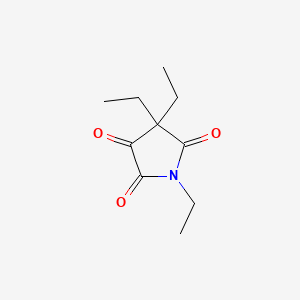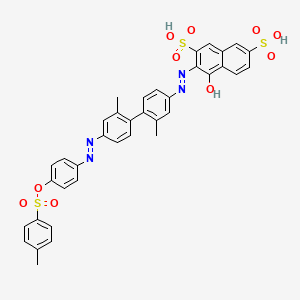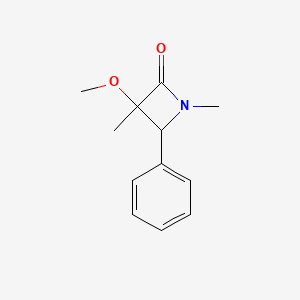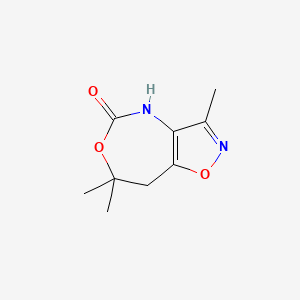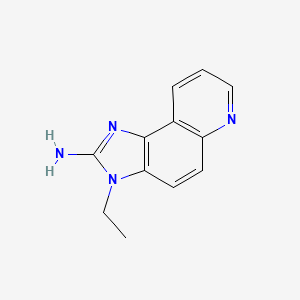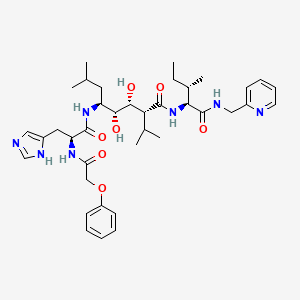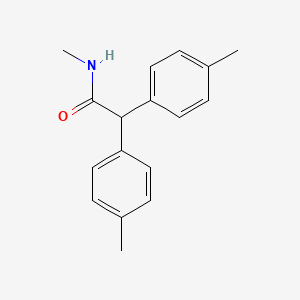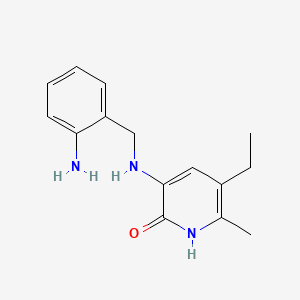![molecular formula C13H24N2O2 B12799092 2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one CAS No. 59417-07-1](/img/structure/B12799092.png)
2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one is a chemical compound with the molecular formula C12H22N2O2 It is a diazepane derivative, characterized by the presence of a diazepane ring substituted with a 2-methylpropanoyl group and a 2-methylpropan-1-one group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one typically involves the reaction of 1,4-diazepane with 2-methylpropanoyl chloride and 2-methylpropan-1-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted diazepane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1-[4-(2-methylpropanoyl)-1,4-diazepan-1-yl]propan-1-one
- 2-Methyl-1-(piperazin-1-yl)propan-1-one
- 2-Methyl-1-propanol
Uniqueness
2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one is unique due to its specific substitution pattern on the diazepane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
59417-07-1 |
|---|---|
Molekularformel |
C13H24N2O2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
2-methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one |
InChI |
InChI=1S/C13H24N2O2/c1-10(2)12(16)14-8-6-5-7-9-15(14)13(17)11(3)4/h10-11H,5-9H2,1-4H3 |
InChI-Schlüssel |
HVZCERFCSLFIPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)N1CCCCCN1C(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


